![molecular formula C14H10N2Na2O6S B13787877 2-Hydroxy-3-methyl-5-[(4-sulfophenyl)azo]benzoic acid sodium salt](/img/structure/B13787877.png)
2-Hydroxy-3-methyl-5-[(4-sulfophenyl)azo]benzoic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-[(4-sulphophenyl)azo]salicylic acid, sodium salt is an organic compound known for its vibrant color and is commonly used as a dye. This compound belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. The presence of the sulpho group enhances its solubility in water, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-[(4-sulphophenyl)azo]salicylic acid, sodium salt typically involves a diazotization reaction followed by azo coupling. The process can be summarized as follows:
Diazotization: An aromatic amine, such as 4-aminobenzenesulphonic acid, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Azo Coupling: The diazonium salt is then coupled with 3-methylsalicylic acid under alkaline conditions to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-[(4-sulphophenyl)azo]salicylic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under controlled conditions.
Major Products Formed
Oxidation: Formation of azoxy compounds.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-Methyl-5-[(4-sulphophenyl)azo]salicylic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other azo compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties, including antimicrobial activity.
Industry: Utilized as a dye in textiles, food, and cosmetics.
Mechanism of Action
The compound exerts its effects primarily through its azo group. The nitrogen-nitrogen double bond can interact with various molecular targets, leading to changes in the electronic structure of the compound. This interaction can result in color changes, making it useful as an indicator. In biological systems, the compound can interact with cellular components, leading to staining or potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl orange: Another azo dye with similar applications but different structural features.
Congo red: A bis-azo dye used in histology and as an indicator.
Sudan III: A lipid-soluble azo dye used for staining in biological research.
Uniqueness
3-Methyl-5-[(4-sulphophenyl)azo]salicylic acid, sodium salt is unique due to its specific structural features, including the presence of the sulpho group, which enhances its solubility in water. This makes it particularly useful in applications where water solubility is essential, such as in biological staining and as a pH indicator.
Properties
Molecular Formula |
C14H10N2Na2O6S |
|---|---|
Molecular Weight |
380.29 g/mol |
IUPAC Name |
disodium;4-[(3-carboxy-5-methyl-4-oxidophenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C14H12N2O6S.2Na/c1-8-6-10(7-12(13(8)17)14(18)19)16-15-9-2-4-11(5-3-9)23(20,21)22;;/h2-7,17H,1H3,(H,18,19)(H,20,21,22);;/q;2*+1/p-2 |
InChI Key |
HSMKYUPVPFDCDV-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=CC(=C1[O-])C(=O)O)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


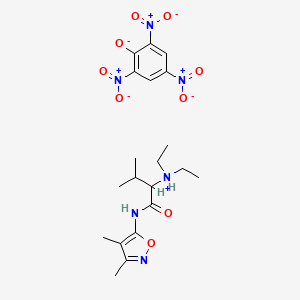
![N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dinitroaniline](/img/structure/B13787799.png)
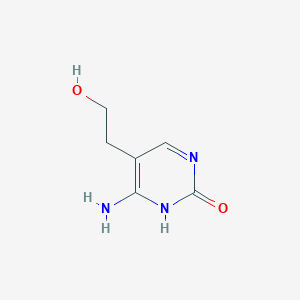
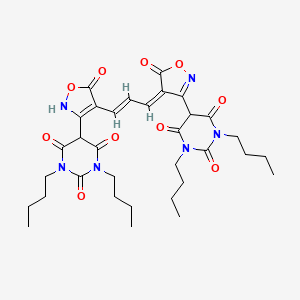

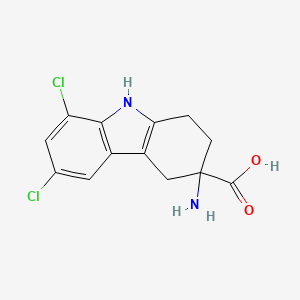
![Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]-](/img/structure/B13787833.png)
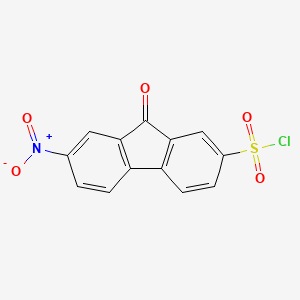

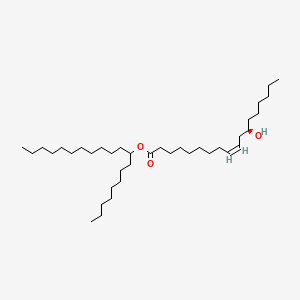
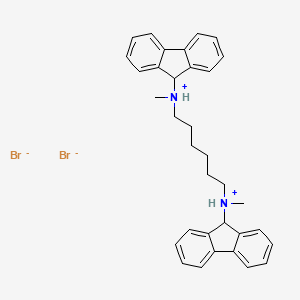
![1-[Bis(4-chlorophenyl)methoxy-(4-chlorophenyl)methyl]-4-chlorobenzene](/img/structure/B13787869.png)
![Ethyl-2-[5-(4-nitrophenyl)]-furoyl-acetate](/img/structure/B13787870.png)

